![molecular formula C36H71NO3 B2731449 N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide CAS No. 1840942-14-4](/img/structure/B2731449.png)
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide, hereafter referred to as N-HPD7, is a synthetic derivative of the naturally occurring fatty acid, heptadecanoic acid (HDA). N-HPD7 is a fatty acid amide, which is a type of molecule that has both hydrophilic and hydrophobic properties. The hydrophilic head group of N-HPD7 is composed of a nitrogen atom and a hydroxy group, while the hydrophobic tail is composed of a heptadecenyl group. N-HPD7 has been used in various scientific research applications, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Aplicaciones Científicas De Investigación
Modulation of 5-HT2 Receptors
Brain Lipids as Novel Modulators of Serotonin Receptors : A study by Huidobro‐Toro & Harris (1996) found that amide derivatives of fatty acids, isolated from cerebrospinal fluid of sleep-deprived animals, can modulate serotonin (5-HT) receptors. Specifically, cis-9,10-Octadecenamide (ODA) was found to significantly potentiate the action of 5-HT on 5-HT2A and 5-HT2C receptors, suggesting a novel mechanism for the regulation of receptors involved in alertness, sleep, and mood disturbances (Huidobro‐Toro & Harris, 1996).
Anti-Inflammatory Effects
Characterization of Anti-Inflammatory Activity : Research by Giorno et al. (2021) characterized the anti-inflammatory activity of N-octadecanoyl-5-hydroxytryptamide (C18-5HT), demonstrating its potential in inhibiting leukocyte migration and reducing the production of nitric oxide (NO) and cytokines. This suggests its viability as a compound for developing new anti-inflammatory drugs (Giorno et al., 2021).
Agonist at TRPV1 Channels
Development of TRPV1 Channel Agonists : A study by Appendino et al. (2005) on the development of ultra-potent analogs of vanillamides for TRPV1 channels highlights the therapeutic potential of these compounds. Phenylacetylrinvanil, an analog, showed high potency, comparable to that of capsaicin, suggesting applications in pain management and the treatment of bladder detrusor overactivity (Appendino et al., 2005).
Biosynthesis of Alkanes
Alkane Biosynthesis via Decarbonylation of Aldehydes : Dennis & Kolattukudy (1991) explored the enzymatic decarbonylation of aldehydes to alkanes, a process that could have implications for biofuel production. This study provides insight into the metabolic pathways of hydrocarbon synthesis in microalgae, potentially informing the development of renewable energy sources (Dennis & Kolattukudy, 1991).
Synthesis of Derivatives
Synthesis of Triazole Fatty Acid Derivatives : Research by Jie, Pasha, & Alam (1998) on the synthesis of triazole derivatives from acetylenic fatty esters opens avenues for the creation of novel compounds with potential applications in pharmaceuticals and materials science (Jie, Pasha, & Alam, 1998).
Propiedades
IUPAC Name |
N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i2D3,4D2,6D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZWWMEJITOND-MUVBWDEFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

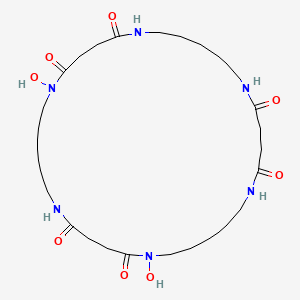
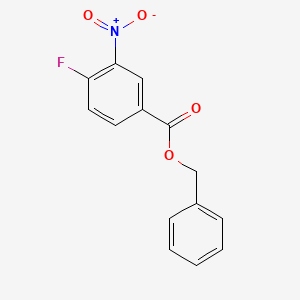
![N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2731369.png)
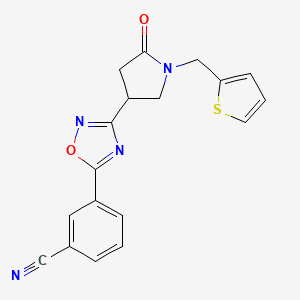
![2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride](/img/structure/B2731374.png)
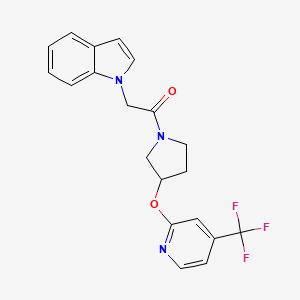
![6-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2731376.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2731379.png)
![Cyclopentyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2731381.png)
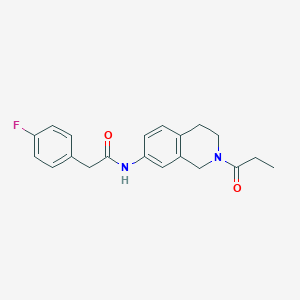
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2731383.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2731385.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2731386.png)
